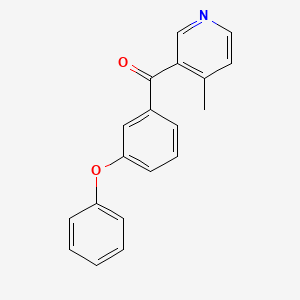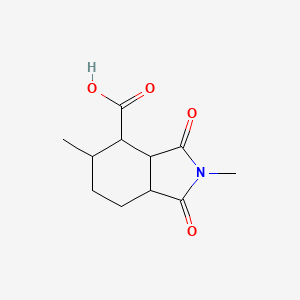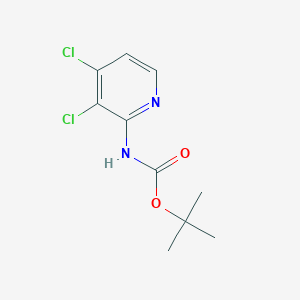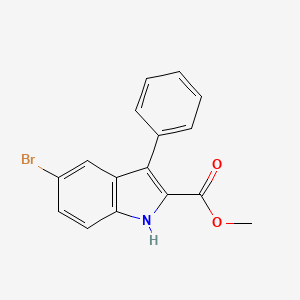
4-Methyl-3-(3-phenoxybenzoyl)pyridine
Vue d'ensemble
Description
4-Methyl-3-(3-phenoxybenzoyl)pyridine is a chemical compound with the molecular formula C19H15NO2 . It has a molecular weight of 289.33 . The IUPAC name for this compound is (4-methyl-3-pyridinyl)(4-phenoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a methyl group and a phenoxybenzoyl group . The InChI code for this compound is 1S/C19H15NO2/c1-14-11-12-20-13-18(14)19(21)15-7-9-17(10-8-15)22-16-5-3-2-4-6-16/h2-13H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.33 .Applications De Recherche Scientifique
Gas Chromatography and Mass Spectrometry : 4-Methyl-3-(3-phenoxybenzoyl)pyridine has been utilized as an indicator compound in the analysis of caramels using gas chromatography and mass spectrometry. This process involves extraction, derivatization, and quantitative determination using flame ionization and mass spectrometry detectors (Binder et al., 1987).
Environmental Exposure Assessment : This compound has been measured in the context of assessing environmental exposure to organophosphorus and pyrethroid pesticides in children. The study conducted in South Australia used liquid chromatography/tandem mass spectrometry to measure metabolites, including 3-methyl-4-nitrophenol and 3-phenoxybenzoic acid, as indicators of exposure (Babina et al., 2012).
NMR Spectroscopic Studies : The carbon and proton NMR spectra of this compound and its derivatives have been analyzed. These studies compare spectra with other substituted pyridines and discuss the structural implications based on calculated π-electron densities and other data (Vögeli & Philipsborn, 1973).
Synthesis and Characterization of Polyimides : Novel polyimides derived from pyridine-containing monomers, including this compound, have been synthesized. These polyimides are investigated for their solubility, thermal stability, and mechanical properties, making them potential materials for industrial applications (Wang et al., 2006).
Corrosion Inhibition : Aryl pyrazolo pyridine derivatives, related to this compound, have been studied for their corrosion inhibition effects on copper in acidic environments. This research includes electrochemical and computational studies to understand the inhibitory mechanisms (Sudheer & Quraishi, 2015).
Propriétés
IUPAC Name |
(4-methylpyridin-3-yl)-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-10-11-20-13-18(14)19(21)15-6-5-9-17(12-15)22-16-7-3-2-4-8-16/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZMSFNVXHSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240237 | |
| Record name | (4-Methyl-3-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187167-53-8 | |
| Record name | (4-Methyl-3-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-3-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)



![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)

![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)

![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
